

An In-depth Technical Guide to Aminooxy-PEG8-methane: Structure, Properties, and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of **Aminooxy-PEG8-methane**. It is intended for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document details the core attributes of this heterobifunctional linker, including quantitative data, experimental protocols, and visualizations to facilitate its effective use in the laboratory.

Core Concepts: Chemical Structure and Properties

Aminooxy-PEG8-methane is a polyethylene glycol (PEG) derivative that serves as a hydrophilic linker in bioconjugation. Its structure consists of a reactive aminooxy group at one terminus, a stable methane group at the other, and an eight-unit polyethylene glycol spacer. This configuration allows for the specific and efficient covalent attachment of molecules to biomolecules containing a carbonyl group (aldehyde or ketone).

The key functional components of **Aminooxy-PEG8-methane** are:

 Aminooxy Group (-ONH₂): This terminal functional group is highly reactive towards aldehydes and ketones, enabling the formation of a stable oxime linkage through a reaction known as oxime ligation.[1] This reaction is chemoselective, meaning it proceeds with high specificity in the presence of other functional groups commonly found in biological molecules.[2]

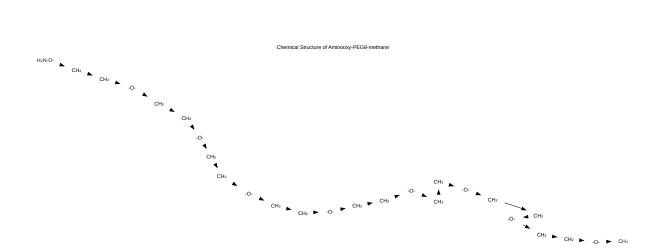


- Polyethylene Glycol (PEG) Spacer (-(CH₂CH₂O)₈-): The eight-unit PEG chain imparts
 hydrophilicity to the molecule. This property can enhance the solubility of the resulting
 bioconjugate in aqueous solutions, which is often a critical attribute for biological
 applications.[3] The PEG spacer also provides a flexible linkage that can help to overcome
 steric hindrance between the conjugated molecules.
- Methane Group (-CH₃): The methoxy group at the opposite end of the PEG chain acts as a chemically inert cap. This ensures that the linker is monofunctional, preventing unwanted cross-linking reactions.[3]

Chemical Structure

The chemical structure of **Aminooxy-PEG8-methane** is depicted below.





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Caption: Chemical Structure of Aminooxy-PEG8-methane.

Chemical Properties

A summary of the key chemical properties of **Aminooxy-PEG8-methane** is provided in the table below. Note that the hydrochloride salt form is also common.



Property	Value	Source(s)
Chemical Formula	C17H37NO9	[4]
Molecular Weight	399.48 g/mol	[5]
CAS Number	2055024-52-5	[6]
Appearance	Varies; often a solid or oil	N/A
Purity	Typically >95%	[5]
Solubility	Water soluble, soluble in DMSO	[1][6]
Storage	Recommended at -20°C for long-term storage	[1]

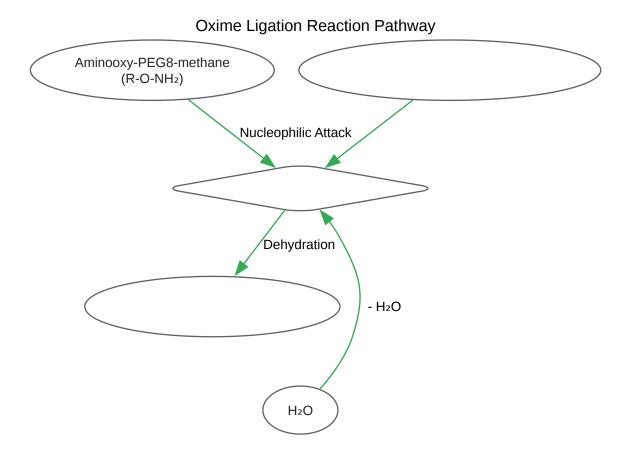
Mechanism of Action: Oxime Ligation

The primary application of **Aminooxy-PEG8-methane** is in bioconjugation through oxime ligation. This reaction involves the condensation of the aminooxy group with an aldehyde or ketone on a target molecule to form a stable oxime bond.[1]

The reaction is highly efficient and proceeds under mild aqueous conditions, making it suitable for the modification of sensitive biomolecules such as proteins and peptides.[2] The resulting oxime linkage is significantly more stable than imine or hydrazone bonds, particularly at physiological pH.[7][8][9]

The rate of oxime ligation can be influenced by pH, with optimal rates typically observed in slightly acidic conditions (pH 4-5). However, the reaction can also be performed at neutral pH, and the rate can be accelerated by the use of catalysts such as aniline and its derivatives.[10]





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Caption: Oxime Ligation Reaction Pathway.

Experimental Protocols

This section provides a general protocol for the bioconjugation of a protein containing an aldehyde or ketone group with **Aminooxy-PEG8-methane**.

Materials

- Aldehyde or ketone-functionalized protein
- Aminooxy-PEG8-methane
- Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.5-7.5)
- Aniline (optional catalyst)



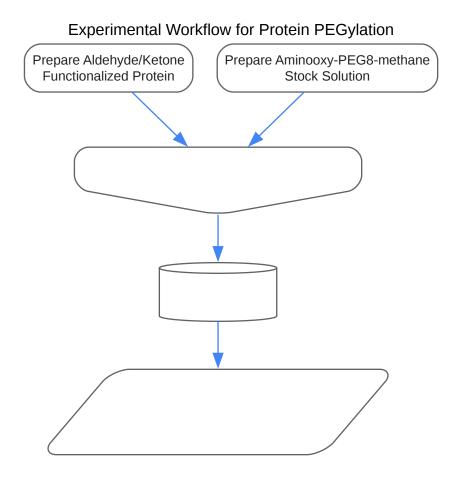
- Quenching reagent (e.g., an excess of a small molecule aldehyde or ketone)
- Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))
- Analytical instruments (e.g., SDS-PAGE, mass spectrometry)

Procedure

- Protein Preparation: Dissolve the aldehyde or ketone-functionalized protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
- Reagent Preparation: Immediately before use, dissolve Aminooxy-PEG8-methane in the Reaction Buffer to a desired stock concentration (e.g., 10-50 mM).
- Conjugation Reaction:
 - Add the Aminooxy-PEG8-methane stock solution to the protein solution to achieve a 10to 50-fold molar excess of the PEG reagent over the protein.
 - (Optional) If using a catalyst, add aniline from a freshly prepared stock solution to a final concentration of 10-100 mM.
 - Gently mix the reaction and incubate at room temperature or 37°C for 2-24 hours. The optimal reaction time should be determined empirically.
- Reaction Quenching (Optional): To consume any unreacted Aminooxy-PEG8-methane, a
 quenching reagent can be added.
- Purification: Purify the PEGylated protein from the unreacted PEG reagent, catalyst, and unmodified protein using a suitable chromatography method such as SEC or IEX.
- Characterization: Analyze the purified conjugate to confirm successful PEGylation and assess purity.
 - SDS-PAGE: An increase in the molecular weight of the protein will be observed.



 Mass Spectrometry (ESI-MS or MALDI-TOF): Provides an accurate mass of the conjugate and can be used to determine the degree of PEGylation.[11][12]



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Caption: Experimental Workflow for Protein PEGylation.

Applications

Aminooxy-PEG8-methane is a versatile tool for a variety of bioconjugation applications, including:

- Antibody-Drug Conjugates (ADCs): Site-specific attachment of cytotoxic drugs to antibodies
 for targeted cancer therapy.[13] The use of a hydrophilic linker like Aminooxy-PEG8methane can improve the pharmacokinetic properties of the ADC.
- PEGylation of Proteins and Peptides: Modification of therapeutic proteins and peptides to enhance their in vivo half-life, reduce immunogenicity, and improve solubility.[14][15]



- PROTACs (Proteolysis Targeting Chimeras): Used as a linker in the synthesis of PROTACs,
 which are designed to induce the degradation of specific target proteins.[16]
- Surface Modification: Immobilization of biomolecules onto surfaces functionalized with aldehydes or ketones for applications in biosensors and diagnostics.[10]
- Hydrogel Formation: Cross-linking of polymers containing carbonyl groups to form biocompatible hydrogels for drug delivery and tissue engineering.

Conclusion

Aminooxy-PEG8-methane is a valuable and versatile heterobifunctional linker for researchers in the fields of drug development, chemical biology, and materials science. Its ability to form a highly stable oxime bond with aldehydes and ketones under mild, aqueous conditions provides a robust method for the site-specific modification of biomolecules. The inclusion of an eight-unit PEG spacer enhances the hydrophilicity and biocompatibility of the resulting conjugates. By understanding its chemical properties and utilizing the experimental protocols outlined in this guide, scientists can effectively employ Aminooxy-PEG8-methane to advance their research and develop novel therapeutics and diagnostics.

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